molecular formula C8H10N2O6 B8561677 2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid CAS No. 77752-64-8

2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid

Cat. No. B8561677
CAS RN: 77752-64-8
M. Wt: 230.17 g/mol
InChI Key: VRDOHMYPSMRJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid is a useful research compound. Its molecular formula is C8H10N2O6 and its molecular weight is 230.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77752-64-8

Product Name

2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid

Molecular Formula

C8H10N2O6

Molecular Weight

230.17 g/mol

IUPAC Name

2-[4-(carboxymethyl)-2,5-dioxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C8H10N2O6/c11-5-1-9(3-7(13)14)6(12)2-10(5)4-8(15)16/h1-4H2,(H,13,14)(H,15,16)

InChI Key

VRDOHMYPSMRJQK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-acetyliminodiacetic acid (XVI) monohydrate (45 g) and varying amounts of water and acetic acid were heated at 175° C. or 195° C. for various periods of time. After cooling to room temperature, the mixture was filtered. The solid was washed with water (10 mL) and dried to give 1,4-di(carboxymethyl)-2,5-diketopiperazine. The table below shows the yields of solid under various conditions.
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Synthesis routes and methods II

Procedure details

An alternative route for the preparation of glyphosate I from acetamide VII is illustrated in Reaction Scheme 7 ##STR15## In general, the sequence of reactions in Reaction Scheme 7 is the same as those in Reaction Scheme 6 except that N-acetyliminodiacetic acid XVI is deacylated to form 1,4-di(carboxymethyl)-2,5-diketopiperazine XVII which is then directly phosphonomethylated in the same manner as iminodiacetic acid XIV is phosphonomethylated in Reaction Scheme 6.
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